rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is a chemical compound with the molecular formula C5H7FO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is characterized by the presence of a fluorocyclopropyl group attached to an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Temperature: Room temperature to reflux
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, halides
Wissenschaftliche Forschungsanwendungen
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis involves its interaction with specific molecular targets. The fluorocyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, trans
- **rac-1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethan-1-one
Uniqueness
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C5H7FO |
---|---|
Molekulargewicht |
102.11 g/mol |
IUPAC-Name |
1-[(1S,2S)-2-fluorocyclopropyl]ethanone |
InChI |
InChI=1S/C5H7FO/c1-3(7)4-2-5(4)6/h4-5H,2H2,1H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
VPBBKBJVVUWCBY-WHFBIAKZSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@@H]1F |
Kanonische SMILES |
CC(=O)C1CC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.